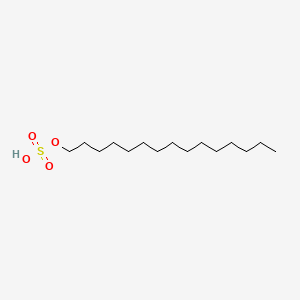
Pentadecyl sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadecyl sulfuric acid is an organic compound with the molecular formula C15H32O4S and a molecular weight of 308.477 g/mol . It is a sulfonic acid derivative, characterized by a long alkyl chain (pentadecyl group) attached to a sulfuric acid moiety. This compound is known for its surfactant properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentadecyl sulfuric acid can be synthesized through the sulfation of pentadecanol (a long-chain alcohol) using sulfur trioxide or chlorosulfonic acid as sulfating agents . The reaction typically occurs in a solvent like dichloromethane, and the temperature is maintained at a controlled level to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous sulfation of pentadecanol using sulfur trioxide gas in a falling film reactor. This method ensures efficient contact between the reactants, leading to high yields of the product. The reaction mixture is then neutralized and purified to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentadecyl sulfuric acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form pentadecanol and sulfuric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It reacts with bases to form salts.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions with water as the reactant.
Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.
Neutralization: Involves a base like sodium hydroxide or potassium hydroxide.
Major Products
Hydrolysis: Produces pentadecanol and sulfuric acid.
Esterification: Forms esters of this compound.
Neutralization: Results in the formation of pentadecyl sulfate salts.
Applications De Recherche Scientifique
Pentadecyl sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents.
Mécanisme D'action
The mechanism of action of pentadecyl sulfuric acid is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl sulfuric acid: Similar structure but with a shorter alkyl chain (12 carbon atoms).
Hexadecyl sulfuric acid: Similar structure with a slightly longer alkyl chain (16 carbon atoms).
Octadecyl sulfuric acid: Similar structure with an even longer alkyl chain (18 carbon atoms).
Uniqueness
Pentadecyl sulfuric acid is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain analogs .
Propriétés
Numéro CAS |
45247-34-5 |
|---|---|
Formule moléculaire |
C15H32O4S |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
pentadecyl hydrogen sulfate |
InChI |
InChI=1S/C15H32O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3,(H,16,17,18) |
Clé InChI |
COUMKTRLCGRAAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


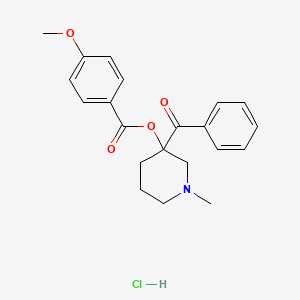
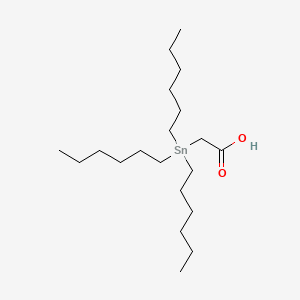
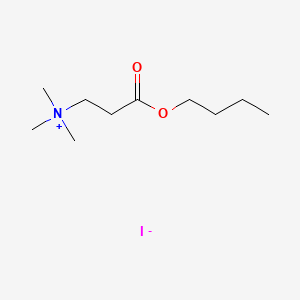

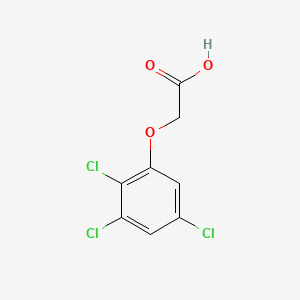
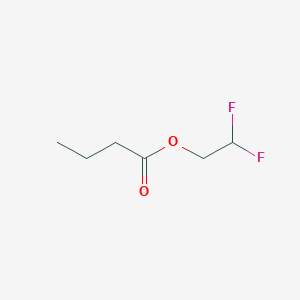
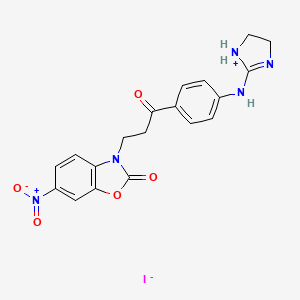
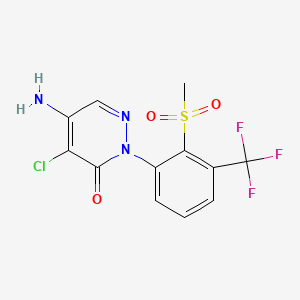
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
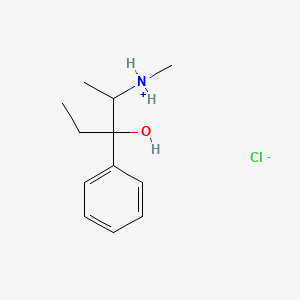
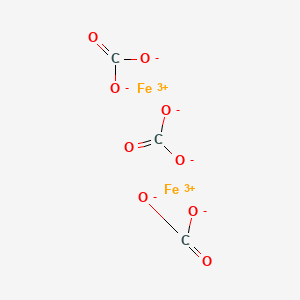
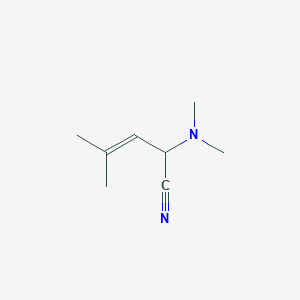
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
